N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cycloheptyl group, an ethoxyphenylsulfonyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via alkylation reactions using cycloheptyl halides.
Attachment of the Ethoxyphenylsulfonyl Group: This step involves sulfonylation reactions using ethoxyphenylsulfonyl chlorides.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: For its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide
- N-cycloheptyl-1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
Uniqueness
N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H32N2O4S |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-cycloheptyl-1-(4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H32N2O4S/c1-2-27-19-11-13-20(14-12-19)28(25,26)23-15-7-8-17(16-23)21(24)22-18-9-5-3-4-6-10-18/h11-14,17-18H,2-10,15-16H2,1H3,(H,22,24) |
InChI Key |
GZRDOEVWMUMTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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